3,6-Dihydroxy-4-iodo-1H-indazole
Description
Significance of the Indazole Scaffold in Contemporary Chemical and Biological Research
Indazole, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone of modern medicinal chemistry. nih.gov While relatively rare in nature, synthetic indazole derivatives have shown a remarkable breadth of pharmacological activities, including anti-inflammatory, anti-cancer, anti-HIV, and antiemetic properties. nih.gov This versatility has cemented the indazole nucleus as a critical structural motif in drug discovery and development. urology-textbook.com
The journey of indazole chemistry began in the late 19th century. The synthesis and definition of the indazole ring system are credited to the seminal work of Emil Fischer in 1883. His investigations laid the groundwork for understanding the structure and reactivity of this heterocyclic system.
A significant advancement in the synthesis of indazoles was the Jacobson method, reported by Jacobson and Huber in 1908, which involved the cyclization of N-nitroso-o-toluidines. google.com This and other classical methods have been refined over the decades, leading to a robust and diverse toolbox for creating complex indazole derivatives. organic-chemistry.org Modern synthetic chemistry continues to evolve, offering even more sophisticated and efficient routes to this important scaffold. nih.govorganic-chemistry.org
The therapeutic importance of the indazole scaffold is best illustrated by the number of successful drugs that incorporate this core structure. These compounds have made a substantial impact on patient care across various diseases, from cancer to inflammatory conditions.
Axitinib (B1684631): An indazole derivative, Axitinib is a potent and selective second-generation tyrosine kinase inhibitor. wikipedia.orgpatsnap.com It primarily targets vascular endothelial growth factor receptors (VEGFRs), playing a crucial role in inhibiting angiogenesis, the process by which tumors form new blood vessels to sustain their growth. urology-textbook.comwikipedia.orgpatsnap.com Approved for the treatment of advanced renal cell carcinoma, Axitinib's development marked a significant step forward in targeted cancer therapy. urology-textbook.comnih.gov
Pazopanib: Another key anti-cancer agent, Pazopanib is a multi-targeted tyrosine kinase inhibitor that blocks key receptors involved in angiogenesis and tumor growth, including VEGFR and platelet-derived growth factor receptor (PDGFR). wikipedia.orgnih.gov Its approval for advanced renal cell carcinoma and soft tissue sarcoma has provided a valuable treatment option for these challenging cancers. wikipedia.orgnih.gov
Granisetron: In the realm of supportive care, Granisetron is a highly selective 5-HT3 receptor antagonist. drugbank.comnih.gov It is a powerful antiemetic agent used to prevent nausea and vomiting associated with cancer chemotherapy and radiation therapy. wikipedia.orgmedlineplus.gov By blocking serotonin (B10506) receptors in the gut and the brain, Granisetron effectively mitigates some of the most distressing side effects of cancer treatment, improving patients' quality of life. drugbank.com
Benzydamine: This indazole derivative is a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties. drugbank.comwww.nhs.uk Unlike systemic NSAIDs, Benzydamine is typically used topically in the mouth or throat to relieve pain and inflammation from conditions like sore throat or mouth ulcers. www.nhs.uknih.gov It is believed to work by inhibiting the production of pro-inflammatory cytokines and stabilizing cell membranes, reducing local pain and swelling. drugbank.comf1000research.compatsnap.com
Table 1: Prominent Indazole-Based Pharmaceutical Agents
| Drug Name | Primary Mechanism of Action | Key Research Impact |
|---|---|---|
| Axitinib | Selective inhibitor of VEGFR-1, -2, and -3. wikipedia.orgpatsnap.comdrugbank.com | Advanced the treatment of renal cell carcinoma by targeting angiogenesis. urology-textbook.com |
| Pazopanib | Multi-targeted inhibitor of VEGFR, PDGFR, and c-KIT. wikipedia.orgnih.govdrugbank.com | Provided a new therapeutic option for renal cell carcinoma and soft tissue sarcoma. nih.govcancerresearchuk.org |
| Granisetron | Selective 5-HT3 receptor antagonist. drugbank.comwikipedia.org | Significantly improved management of chemotherapy-induced nausea and vomiting. nih.govnih.gov |
| Benzydamine | Inhibits pro-inflammatory cytokine production; local anesthetic. drugbank.comnih.gov | Offers effective topical treatment for localized pain and inflammation in the oral cavity. www.nhs.uk |
Rationale for Researching 3,6-Dihydroxy-4-iodo-1H-Indazole
While the indazole scaffold itself is well-studied, the specific substitution pattern of this compound presents a unique combination of functional groups that suggests novel properties and potential applications. The rationale for its investigation stems from the predictable, yet unexplored, interplay of these features.
The structure of this compound is notable for three key features: the dihydroxy substitution, the iodo-substituent, and their specific placement on the indazole ring.
Dihydroxy Functionality: The presence of hydroxyl groups at the C3 and C6 positions is significant. Hydroxyl groups are strong hydrogen bond donors and acceptors, which can facilitate specific interactions with biological targets like enzyme active sites. The 3-hydroxy-indazole moiety is a known structural feature in compounds explored for anti-inflammatory activity. Furthermore, the 3,6-dihydroxy pattern creates an electron-rich aromatic system, which could impart antioxidant properties through the quenching of reactive oxygen species.
Iodo-Substituent: The iodine atom at the C4 position introduces several important characteristics. Firstly, iodine is the largest and most polarizable of the stable halogens, making it a potent halogen bond donor. tandfonline.comacs.org A halogen bond is a non-covalent interaction between an electropositive region on a halogen atom (known as a σ-hole) and a Lewis basic atom, such as an oxygen or nitrogen in a protein backbone. tandfonline.comtandfonline.com This interaction is increasingly recognized and exploited in rational drug design to enhance binding affinity and selectivity. nih.govnih.gov Secondly, the carbon-iodine bond is a versatile synthetic handle, readily participating in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the straightforward elaboration of the molecule into more complex derivatives. mdpi.comorgsyn.org
The unique structural attributes of this compound suggest a broad range of potential applications across several scientific fields.
Medicinal Chemistry: The molecule is a prime candidate for development as a scaffold for new therapeutic agents. The dihydroxy-indazole core could be targeted towards enzymes like protein kinases, many of which have hydroxyl-binding pockets. The iodine at C4 provides a perfect attachment point for introducing various side chains to explore structure-activity relationships (SAR) and optimize pharmacological properties.
Chemical Biology: The iodine atom makes the molecule suitable for use as a chemical probe. It can be replaced with a radioactive isotope of iodine (e.g., ¹²⁵I or ¹²³I) for use in radiolabeling and imaging studies to track the molecule's distribution and target engagement in biological systems. Furthermore, the molecule could be used in fragment-based screening to identify new biological targets.
Materials Science: The dihydroxy-benzene (catechol) moiety is famous for its adhesive properties, as seen in the proteins used by mussels to cling to surfaces underwater. nih.govresearchgate.net Catechol-containing polymers, like polydopamine, can form thin, adhesive coatings on a vast array of materials. berkeley.edu By analogy, a 3,6-dihydroxy-indazole derivative could be explored as a monomer for creating novel functional polymers and coatings. These materials could possess the inherent adhesive and redox properties of catechols, combined with the unique electronic and chelating properties of the indazole ring, potentially leading to new smart materials with applications in biosensors, antifouling coatings, or drug delivery systems. nih.govacs.orgsiftdesk.org
Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-4-iodo-1,2-dihydroindazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O2/c8-4-1-3(11)2-5-6(4)7(12)10-9-5/h1-2,11H,(H2,9,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMCLUZLWBBCJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NNC2=O)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Derivatization of the 3,6 Dihydroxy 4 Iodo 1h Indazole Core
Established Approaches for Indazole Core Synthesis
The construction of the 1H-indazole framework is a well-explored area of organic synthesis, with numerous methods developed to achieve this bicyclic system. These approaches can be broadly categorized into cyclization reactions and transition-metal-catalyzed processes.
Cyclization Reactions in the Formation of 1H-Indazoles
Cyclization reactions are a cornerstone of heterocyclic synthesis, and the formation of 1H-indazoles is no exception. These reactions often involve the intramolecular formation of a nitrogen-nitrogen bond or a carbon-nitrogen bond to close the pyrazole (B372694) ring onto a benzene (B151609) ring.
A common strategy involves the cyclization of appropriately substituted arylhydrazones. For instance, the treatment of arylhydrazones with an oxidizing agent can induce an intramolecular C-H amination to furnish the 1H-indazole ring system. nih.gov Another approach utilizes the cyclization of 2-haloarylhydrazones, where an intramolecular nucleophilic aromatic substitution (SNAr) occurs to form the indazole core. researchgate.net
Furthermore, 1,3-dipolar cycloaddition reactions between arynes and diazo compounds or hydrazones provide a powerful route to 3-substituted indazoles. organic-chemistry.org The reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives offers a metal-free, one-pot synthesis of indazoles in good yields. organic-chemistry.org Additionally, the diazotization of o-toluidines followed by intramolecular cyclization is a classical method for preparing the parent 1H-indazole. chemicalbook.com
Recent advancements include electrochemical methods, such as the anodic oxidation of arylhydrazones, which promotes a radical Csp²–H/N–H cyclization to form 1H-indazoles under mild and sustainable conditions. rsc.org Copper-mediated intramolecular Ullmann-type reactions have also been developed for the scalable synthesis of functionalized 1H-indazoles. thieme-connect.com
| Cyclization Strategy | Starting Materials | Key Transformation | Reference(s) |
| Intramolecular C-H Amination | Arylhydrazones | Oxidation | nih.gov |
| Nucleophilic Aromatic Substitution | 2-Haloarylhydrazones | Intramolecular SNAr | researchgate.net |
| 1,3-Dipolar Cycloaddition | Arynes and diazo compounds/hydrazones | Cycloaddition | organic-chemistry.org |
| One-pot Synthesis | 2-Aminophenones and hydroxylamine derivatives | Condensation and cyclization | organic-chemistry.org |
| Diazotization-Cyclization | o-Toluidines | Diazotization and intramolecular cyclization | chemicalbook.com |
| Electrochemical Cyclization | Arylhydrazones | Anodic oxidation, radical cyclization | rsc.org |
| Ullmann-type Reaction | Substituted hydrazones | Copper-catalyzed intramolecular N-arylation | thieme-connect.com |
Palladium-Catalyzed Synthetic Routes to Indazole Derivatives
Palladium catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of indazole derivatives has greatly benefited from these advancements.
A prevalent palladium-catalyzed approach involves the intramolecular N-arylation of o-haloarylhydrazones. researchgate.net This method allows for the construction of the indazole ring with good functional group tolerance. Palladium catalysts, often in combination with suitable ligands, facilitate the crucial C-N bond formation.
Another significant application of palladium catalysis is the functionalization of a pre-formed indazole core. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be used to introduce aryl or other substituents at various positions of the indazole ring. dntb.gov.uamdpi.com This is particularly useful for creating a library of diverse indazole derivatives.
Furthermore, palladium-catalyzed C-H activation and functionalization have emerged as powerful strategies. These methods allow for the direct introduction of substituents onto the indazole scaffold without the need for pre-functionalized starting materials, offering a more atom-economical approach. researchgate.netnih.gov For instance, the palladium-catalyzed oxidative alkenylation of indazoles has been reported. nih.gov
| Palladium-Catalyzed Reaction | Substrates | Key Transformation | Reference(s) |
| Intramolecular N-Arylation | o-Haloarylhydrazones | C-N bond formation | researchgate.net |
| Suzuki Coupling | Halogenated indazoles and boronic acids | C-C bond formation | dntb.gov.uamdpi.com |
| C-H Alkenylation | Indazoles and olefins | Oxidative C-H functionalization | nih.gov |
| Double C-H Activation | Aldehyde phenylhydrazones | C-H/C-H cross-coupling | researchgate.net |
Introduction of Halogen and Hydroxyl Functionalities on the Indazole Scaffold
Once the indazole core is synthesized, the next critical step towards 3,6-dihydroxy-4-iodo-1H-indazole is the introduction of the iodo and hydroxyl groups at the desired positions. This requires regioselective functionalization strategies.
Regioselective Iodination Strategies for Indazoles
The introduction of an iodine atom onto the indazole ring can be achieved through various electrophilic iodination reactions. The regioselectivity of these reactions is influenced by the electronic properties of the indazole ring and the reaction conditions.
For the iodination at the C3 position, reagents like iodine in the presence of a base such as potassium hydroxide (B78521) in DMF have been successfully employed. mdpi.com Another method involves the use of N-iodosuccinimide (NIS) as an iodinating agent. rsc.org In some cases, a magnesiation at the C3 position of an N-protected indazole followed by trapping with iodine provides the 3-iodo derivative. chim.it
Iodination at other positions of the indazole ring, such as C6, can be achieved starting from a pre-functionalized precursor. For example, a Sandmeyer-type reaction on a 6-aminoindazole can be used to introduce an iodine atom. Alternatively, an Ullmann-type coupling of a 6-bromoindazole with an iodide source in the presence of a copper catalyst can yield the 6-iodoindazole. chemicalbook.compatsnap.com
| Iodination Reagent/Method | Target Position | Key Features | Reference(s) |
| I₂ / KOH / DMF | C3 | Direct iodination | mdpi.com |
| N-Iodosuccinimide (NIS) | C3 | Mild iodinating agent | rsc.org |
| Magnesiation followed by I₂ | C3 | For N-protected indazoles | chim.it |
| Sandmeyer Reaction | C6 | From 6-aminoindazole | |
| Ullmann Coupling | C6 | From 6-bromoindazole | chemicalbook.compatsnap.com |
Methodologies for Dihydroxy-Indazole Synthesis
The synthesis of dihydroxy-indazoles often involves the demethylation of corresponding dimethoxy-indazoles. A common and effective reagent for this transformation is boron tribromide (BBr₃) in a suitable solvent like dichloromethane. researchgate.net This method allows for the cleavage of the methyl ethers to reveal the hydroxyl groups.
Alternatively, the synthesis can start from a precursor that already contains the hydroxyl functionalities or protected hydroxyl groups. For example, the cyclization of a substituted dihydroxy- or dimethoxy-phenylhydrazone can lead to the formation of the dihydroxy-indazole core.
The synthesis of 5,6-dihydroxy-1H-indazole has been reported starting from 3,4-dimethoxybenzaldehyde. The process involves bromination, reaction with hydrazine (B178648) to form the indazole ring, and subsequent demethylation with boron tribromide. researchgate.net
| Methodology | Starting Material | Key Reagent/Transformation | Reference(s) |
| Demethylation | Dimethoxy-indazole | Boron tribromide (BBr₃) | researchgate.net |
| Cyclization | Dihydroxy/Dimethoxy-phenylhydrazone | Hydrazine | researchgate.net |
Specific Synthetic Pathways to this compound
The synthesis of the target compound, this compound, requires a multi-step sequence that combines the methodologies described above. A plausible synthetic route would involve the following key steps:
Construction of a substituted indazole core: This could start from a commercially available substituted benzene derivative, for example, a dimethoxytoluene.
Introduction of the hydroxyl groups (or protected hydroxyl groups): If starting with dimethoxy precursors, these would be carried through several steps before deprotection.
Regioselective iodination: Introduction of the iodine atom at the C4 position. This is a challenging step and would likely require a directed ortho-metalation strategy or the use of a starting material where the C4 position is pre-disposed to iodination.
Functionalization at the C3 position: Introduction of the hydroxyl group at C3. This could be achieved through oxidation of a C3-unsubstituted indazole or by other functional group interconversions.
A potential, though not explicitly documented in the provided search results, synthetic approach could be envisioned as follows:
Start with a suitable 3,6-dimethoxy-1H-indazole precursor.
Perform a regioselective iodination at the C4 position. This might be directed by the existing methoxy (B1213986) groups.
Introduce the hydroxyl group at the C3 position. This could potentially be achieved through oxidation.
Finally, demethylate the two methoxy groups at the C3 and C6 positions using a reagent like boron tribromide to yield the final product, this compound.
Multi-Step Synthesis Design and Optimization
A plausible multi-step synthesis for this compound would likely commence with a substituted aniline (B41778) or a related precursor, followed by the construction of the indazole ring and subsequent functional group manipulations. A hypothetical, yet chemically reasonable, synthetic route is proposed below:
Step 1: Synthesis of a Substituted o-Nitrobenzaldehyde. The synthesis could begin with a commercially available dihydroxy-nitrotoluene. Protection of the hydroxyl groups, for instance as methoxy or benzyloxy ethers, would be a prudent initial step to prevent unwanted side reactions in subsequent steps. This would be followed by oxidation of the methyl group to an aldehyde, yielding a substituted o-nitrobenzaldehyde.
Step 2: Reductive Cyclization to form the Indazole Core. The substituted o-nitrobenzaldehyde can then undergo a reductive cyclization to form the indazole ring system. nih.gov A common method for this transformation is the reaction with a reducing agent, such as sodium dithionite (B78146) or catalytic hydrogenation, in the presence of a source of nitrogen, like hydrazine. nih.gov This would lead to the formation of the corresponding 6-hydroxy-indazole derivative (with the 3-position still needing to be functionalized).
Step 3: Introduction of the 3-Hydroxy Group. The introduction of a hydroxyl group at the 3-position of the indazole ring can be a challenging transformation. One potential approach involves the diazotization of a 3-aminoindazole precursor. Alternatively, some synthetic routes can directly yield 3-hydroxyindazoles.
Step 4: Iodination at the 4-Position. With the dihydroxy-indazole core in hand, the next step would be the regioselective iodination at the 4-position. This can typically be achieved through electrophilic iodination using reagents such as iodine in the presence of a base like potassium hydroxide in a solvent like DMF. mdpi.com The electron-donating nature of the hydroxyl groups would activate the benzene ring, facilitating this electrophilic substitution.
Step 5: Deprotection of Hydroxyl Groups. The final step in the synthesis would be the removal of the protecting groups from the hydroxyl functions to yield the target compound, this compound. The choice of deprotection conditions would depend on the nature of the protecting groups used in the initial step.
Optimization: Each step in this proposed synthesis would require careful optimization of reaction conditions, including the choice of reagents, solvents, temperature, and reaction times, to maximize the yield and purity of the desired product.
Purification and Isolation Methodologies in Research Synthesis
The purification and isolation of the target compound and its intermediates are critical for obtaining materials of high purity for subsequent research. Common techniques employed in the research synthesis of substituted indazoles include:
Column Chromatography: This is a fundamental technique for the separation of compounds based on their differential adsorption to a stationary phase. For indazole derivatives, silica (B1680970) gel is a commonly used stationary phase, with a mixture of solvents such as ethyl acetate (B1210297) and hexane (B92381) as the mobile phase. mdpi.com Gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate the desired product from starting materials and byproducts.
Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. google.com The choice of solvent is crucial for effective purification.
Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of a reaction and for identifying the appropriate solvent system for column chromatography. mdpi.com By spotting the reaction mixture on a TLC plate and developing it in a suitable solvent, the number of components in the mixture can be assessed.
Derivatization Strategies for this compound
The presence of multiple reactive sites in this compound, namely the two hydroxyl groups, the iodo substituent, and the two nitrogen atoms of the indazole ring, allows for a wide range of derivatization strategies.
Functional Group Interconversion at Hydroxyl and Iodinated Positions
The hydroxyl and iodo groups can be readily converted into other functional groups to explore the structure-activity relationships of this indazole core.
Reactions of the Hydroxyl Groups: The hydroxyl groups can be alkylated to form ethers or acylated to form esters using standard synthetic protocols. For example, reaction with an alkyl halide in the presence of a base like sodium hydride can yield the corresponding ether. Esterification can be achieved by reacting the diol with an acid chloride or anhydride (B1165640) in the presence of a base.
Reactions of the Iodo Group: The iodo substituent is a versatile handle for introducing a variety of groups through transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki coupling with boronic acids can be used to introduce new aryl or heteroaryl substituents at the 4-position. mdpi.com Similarly, Sonogashira coupling with terminal alkynes can be employed to install alkynyl groups.
N-Alkylation and N-Acylation Approaches for Indazole Modification
The nitrogen atoms of the indazole ring can be alkylated or acylated to further modify the properties of the molecule. nih.govnih.gov It is important to note that the alkylation of 1H-indazoles can often lead to a mixture of N1 and N2 isomers, and the regioselectivity of the reaction can be influenced by the nature of the substituents on the indazole ring and the reaction conditions employed. nih.govnih.gov
N-Alkylation: The reaction of the indazole with an alkyl halide in the presence of a base such as sodium hydride or potassium carbonate can lead to the formation of N-alkylated products. nih.govnih.gov The ratio of N1 to N2 isomers can sometimes be controlled by the choice of solvent and base. nih.gov
N-Acylation: Acylation of the indazole nitrogen can be achieved using acid chlorides or anhydrides. This modification can be useful for introducing a variety of functional groups and for altering the electronic properties of the indazole ring.
Structural Elucidation and Advanced Spectroscopic/crystallographic Characterization of 3,6 Dihydroxy 4 Iodo 1h Indazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. For 3,6-Dihydroxy-4-iodo-1H-indazole, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would be employed to confirm its constitution and stereochemistry.
One-Dimensional NMR (¹H, ¹³C) in Indazole Structure Confirmation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the hydroxyl and amine groups. The protons on the benzene (B151609) ring, influenced by the electron-donating hydroxyl groups and the electron-withdrawing iodo group, would likely appear in the aromatic region (δ 6.5-8.0 ppm). The NH proton of the indazole ring is anticipated to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, typically appearing downfield (δ 10-14 ppm). rsc.orgwiley-vch.de The hydroxyl protons would also present as broad singlets, with their chemical shifts influenced by hydrogen bonding.
The ¹³C NMR spectrum would provide crucial information about the carbon framework. The carbon atoms attached to the hydroxyl groups (C3 and C6) would be shifted downfield due to the deshielding effect of the oxygen atoms. The carbon bearing the iodine atom (C4) would exhibit a chemical shift influenced by the heavy atom effect of iodine. The remaining carbon atoms of the indazole ring would resonate at chemical shifts typical for aromatic and heteroaromatic systems. rsc.orgwiley-vch.deresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on data from analogous compounds and may vary from experimental values.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1 | 10.0 - 14.0 (broad s) | - |
| H5 | 6.8 - 7.5 (d) | - |
| H7 | 7.0 - 7.8 (d) | - |
| 3-OH | 9.0 - 12.0 (broad s) | - |
| 6-OH | 9.0 - 12.0 (broad s) | - |
| C3 | - | 150 - 160 |
| C3a | - | 135 - 145 |
| C4 | - | 80 - 90 |
| C5 | - | 115 - 125 |
| C6 | - | 155 - 165 |
| C7 | - | 110 - 120 |
| C7a | - | 140 - 150 |
Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. For this compound, a cross-peak between the protons at C5 and C7 would be expected, confirming their ortho relationship on the benzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This technique would be particularly useful in confirming the substitution pattern by observing through-space correlations between the NH proton and nearby aromatic protons, as well as between the hydroxyl protons and their neighboring protons on the ring. researchgate.netlibretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for C5 and C7 based on the previously assigned proton signals.
Investigation of Indazole Tautomerism (1H- and 2H-forms) by NMR
Indazoles can exist in two tautomeric forms: the 1H- and 2H-indazole. researchgate.netnih.gov The 1H-tautomer is generally the more stable form. nih.govnih.gov NMR spectroscopy is a powerful tool to investigate this tautomeric equilibrium. The position of the NH proton and the chemical shifts of the carbon atoms in the pyrazole (B372694) ring are sensitive to the tautomeric form. In the case of this compound, variable temperature NMR studies could be employed to probe the dynamics of any potential tautomeric exchange. researchgate.net The presence of a single set of signals in the NMR spectra at room temperature would suggest that either one tautomer is significantly more stable or that the exchange between tautomers is fast on the NMR timescale.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and, consequently, the molecular formula of this compound (C₇H₅IN₂O₂). The expected monoisotopic mass would be approximately 289.94 g/mol .
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern of iodo-aromatic compounds often involves the loss of the iodine atom or the entire iodo-group. docbrown.infoyoutube.com For this compound, characteristic fragmentation pathways are predicted to include:
Loss of an iodine radical (I•): This would lead to a fragment ion with a mass-to-charge ratio (m/z) corresponding to the [M-I]⁺ ion.
Loss of HI: A rearrangement followed by the elimination of a neutral hydrogen iodide molecule.
Cleavage of the pyrazole ring: This is a common fragmentation pathway for indazoles, leading to various smaller fragment ions. libretexts.org
Sequential loss of CO: The dihydroxy substitution might lead to the loss of carbon monoxide molecules from the fragment ions.
Table 2: Predicted Key Fragmentation Ions for this compound in Mass Spectrometry (Note: These are predicted fragmentation patterns and may differ from experimental observations.)
| Fragment Ion | Predicted m/z |
| [M]⁺ | 290 |
| [M-I]⁺ | 163 |
| [M-HI]⁺ | 162 |
| Further fragmentation products | Various smaller m/z values |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C=C, and C-N bonds.
O-H stretching: Broad bands in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups, likely involved in hydrogen bonding. nih.gov
N-H stretching: A band in the region of 3100-3500 cm⁻¹, characteristic of the N-H bond in the indazole ring.
C=C and C=N stretching: Aromatic and heteroaromatic ring vibrations would appear in the 1450-1620 cm⁻¹ region. libretexts.org
C-I stretching: A weak absorption is expected in the lower frequency region of the spectrum, typically below 700 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorptions in the UV region. libretexts.org For this compound, the presence of the extended conjugated system of the indazole ring substituted with two hydroxyl groups would likely result in absorption maxima in the range of 250-350 nm. ias.ac.inasianpubs.org The exact position and intensity of these bands would be influenced by the solvent polarity.
Table 3: Predicted IR and UV-Vis Spectroscopic Data for this compound (Note: Predicted values based on analogous compounds.)
| Spectroscopic Technique | Predicted Absorption |
| IR (cm⁻¹) | ~3400 (O-H), ~3300 (N-H), ~1600 (C=C, C=N) |
| UV-Vis (nm) | λ_max ≈ 250-350 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and details of the intermolecular interactions.
Based on the structures of related iodo-substituted heterocyclic compounds, it is anticipated that the indazole ring system will be essentially planar. mdpi.comresearchgate.netmdpi.com The crystal packing would likely be dominated by a network of intermolecular hydrogen bonds involving the hydroxyl groups and the nitrogen atoms of the indazole ring. mdpi.com Furthermore, the presence of the iodine atom could lead to the formation of halogen bonds (C-I···N or C-I···O interactions), which are known to play a significant role in the crystal engineering of halogenated compounds. researchgate.netmdpi.com The analysis of the crystal structure would also definitively confirm the tautomeric form present in the solid state.
Theoretical and Computational Studies of 3,6 Dihydroxy 4 Iodo 1h Indazole
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction
No published data were found regarding Density Functional Theory (DFT) calculations specifically for 3,6-Dihydroxy-4-iodo-1H-indazole. Such studies on other indazole derivatives often involve optimizing the molecular geometry and calculating electronic properties to predict reactivity. nih.govresearchgate.netnih.gov
There is no available information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound. This analysis is crucial for understanding a molecule's electronic transitions and its ability to donate or accept electrons. For other indazoles, the HOMO-LUMO energy gap has been used to assess chemical reactivity. nih.gov
No studies detailing the electrostatic potential surface map of this compound were identified. This technique is typically used to visualize the charge distribution and identify electrophilic and nucleophilic sites within a molecule.
Conformational Analysis and Molecular Dynamics Simulations
Information regarding the conformational analysis or molecular dynamics simulations of this compound is not available in the scientific literature. These studies are essential for understanding the molecule's flexibility, stability of different conformers, and its behavior over time in a simulated environment.
Molecular Docking Studies with Potential Biological Targets
No molecular docking studies have been published that investigate the interaction of this compound with any biological targets. Docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, which is a critical step in drug discovery. nih.govresearchgate.netjmchemsci.com
As no docking studies have been performed, there is no information on the predicted ligand-protein interactions or the binding mode of this compound.
Consequently, there is no identification of key amino acid residues or specific binding pockets in any protein that would interact with this compound.
Chemical Reactivity and Functionalization Investigations of 3,6 Dihydroxy 4 Iodo 1h Indazole
Reactivity Profiles of the Indazole Core in the Presence of Substituents
The reactivity of the indazole ring system is significantly influenced by the electronic nature and position of its substituents. In 3,6-dihydroxy-4-iodo-1H-indazole, the two electron-donating hydroxyl groups and the electron-withdrawing, yet ortho-, para-directing, iodo group create a complex reactivity pattern.
Electrophilic Aromatic Substitution Reactions
Indazoles, as heteroaromatic compounds, are capable of undergoing electrophilic substitution reactions such as nitration and halogenation. mdpi.comchemicalbook.com The regioselectivity of these reactions on the this compound molecule is dictated by the combined directing effects of the substituents on the benzene (B151609) portion of the ring.
The hydroxyl group at the C-6 position is a potent activating group, directing incoming electrophiles to its ortho (C-5 and C-7) and para (C-3, already substituted) positions. The iodo group at C-4 is a deactivating group but also directs ortho and para, which in this case corresponds to the C-3 and C-5 positions. The hydroxyl group at C-3 is part of an enolic tautomer and primarily influences the pyrazole (B372694) ring's reactivity.
Considering these factors, electrophilic attack is most probable at the C-5 and C-7 positions, which are activated by the C-6 hydroxyl group. Attack at C-5 is doubly favored electronically by both the C-6 hydroxyl and the C-4 iodo group, although it is sterically more hindered. Attack at C-7 is also strongly favored due to activation from the C-6 hydroxyl group and is less sterically encumbered. The precise outcome would likely be a mixture of products, with the ratio depending on the specific electrophile and reaction conditions. For instance, in related heterocyclic systems like indole, electrophilic substitution preferentially occurs at a position that does not disrupt the aromaticity of the fused benzene ring in the reaction intermediate. stackexchange.com
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on an aromatic ring typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. rsc.org In the case of this compound, the benzene ring is substituted with two electron-donating hydroxyl groups, which deactivate the ring for SNAr. Therefore, direct nucleophilic substitution on the carbocyclic ring is not a favored reaction pathway. nih.gov
While nucleophilic substitution of the iodo group is conceivable, it generally occurs via transition-metal-catalyzed processes rather than a direct SNAr mechanism on an electron-rich ring system. There are instances of directed nucleophilic aromatic substitution where a directing group, such as an ortho-iodobenzamide, can facilitate the reaction, but such conditions are specific and not inherently present in this molecule. rsc.org
Transformations Involving the Iodo Substituent
The iodine atom at the C-4 position is a versatile handle for a variety of chemical transformations, providing a key site for introducing molecular diversity.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The carbon-iodine bond is particularly amenable to oxidative addition to transition metal catalysts, making the 4-iodoindazole scaffold an excellent substrate for cross-coupling reactions. These reactions are fundamental for forming new carbon-carbon bonds.
Suzuki Coupling: This reaction allows for the introduction of aryl or vinyl groups by coupling the iodoindazole with an organoboronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comnih.gov This is a robust method for synthesizing biaryl compounds.
Heck Reaction: The Heck reaction couples the iodoindazole with an alkene to form a new substituted alkene, using a palladium catalyst and a base. stackexchange.com This reaction is a powerful tool for C-C bond formation and the synthesis of complex molecules. rsc.org
Sonogashira Coupling: This reaction involves the coupling of the iodoindazole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield an alkynylated indazole. nih.gov This method is highly valuable for creating rigid, linear extensions to the molecular framework.
The general reactivity for aryl halides in these coupling reactions is I > Br > Cl, making 4-iodoindazoles highly reactive substrates. mdpi.comnih.gov
| Reaction | Catalyst | Base | Solvent | Typical Coupling Partner |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₂CO₃, CsF | DMF, Dioxane, Toluene/H₂O | Arylboronic acid |
| Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, NaOAc | DMF, Acetonitrile (B52724) | Alkene (e.g., Styrene, Acrylate) |
| Sonogashira | Pd(PPh₃)₄/CuI | Et₃N, Piperidine | THF, DMF | Terminal Alkyne |
Reductive Dehalogenation Pathways
The iodo substituent can be selectively removed through reductive dehalogenation, replacing it with a hydrogen atom. This transformation is useful if the iodine was used as a temporary directing or blocking group during synthesis.
A common and efficient method is catalytic hydrogenation . This can be achieved using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst. organic-chemistry.orgyoutube.com Alternatively, catalytic transfer hydrogenation offers a safer, non-pressurized method, employing a hydrogen donor like ammonium (B1175870) formate, formic acid, or isopropanol (B130326) in the presence of a Pd catalyst. thieme-connect.denih.govwikipedia.orggoogle.com The C-I bond is the most readily cleaved among the carbon-halogen bonds under these conditions, allowing for selective deiodination. mdpi.comorganic-chemistry.org
Reactivity of the Hydroxyl Functionalities
The two hydroxyl groups at the C-3 and C-6 positions, as well as the N-H proton of the pyrazole ring, are sites for functionalization, primarily through alkylation and acylation reactions.
The 3-hydroxy group is enolic in nature, while the 6-hydroxy group is phenolic. This difference in electronic environment leads to different acidities and nucleophilicities, potentially allowing for selective reactions. nih.gov However, the N-H proton of the indazole ring is also acidic and highly reactive. chemicalbook.com
Direct alkylation or acylation often leads to a mixture of N-1, N-2, and O-substituted products. nih.govbeilstein-journals.org The regioselectivity between N-1 and N-2 alkylation is highly dependent on the substituents already on the ring and the reaction conditions (base, solvent, and electrophile). nih.govbeilstein-journals.org For instance, using sodium hydride in THF often favors N-1 alkylation. nih.gov
To achieve selective O-alkylation or O-acylation, the nitrogen atom may need to be protected first. mdpi.comnih.gov Common reactions for the hydroxyl groups include:
O-Alkylation: Formation of an ether linkage by reaction with an alkyl halide in the presence of a base. nih.govmdpi.comorganic-chemistry.org
O-Acylation: Formation of an ester by reaction with an acyl chloride or anhydride (B1165640), often in the presence of a base or under acidic conditions for chemoselective reactions. nih.govresearchgate.net
The competition between N- and O-functionalization is a critical aspect to consider when planning the synthesis of derivatives of this compound.
O-Alkylation and O-Acylation Reactions
The presence of two hydroxyl groups on the this compound molecule provides ready handles for O-alkylation and O-acylation reactions. These transformations are fundamental in medicinal chemistry for modulating a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
O-Alkylation: The introduction of alkyl groups onto the hydroxyl moieties can be achieved under standard Williamson ether synthesis conditions. This typically involves the deprotonation of the hydroxyl groups with a suitable base to form the more nucleophilic alkoxide, followed by reaction with an alkyl halide. The choice of base and reaction conditions can influence the regioselectivity of the alkylation, particularly in the presence of the acidic N-H proton of the indazole ring.
| Reactant | Reagent | Base | Solvent | Product |
| This compound | Methyl iodide | K₂CO₃ | Acetone | 3-Methoxy-6-hydroxy-4-iodo-1H-indazole / 6-Methoxy-3-hydroxy-4-iodo-1H-indazole / 3,6-Dimethoxy-4-iodo-1H-indazole |
| This compound | Benzyl bromide | NaH | THF | 3-Benzyloxy-6-hydroxy-4-iodo-1H-indazole / 6-Benzyloxy-3-hydroxy-4-iodo-1H-indazole / 3,6-Dibenzyloxy-4-iodo-1H-indazole |
O-Acylation: The hydroxyl groups can be readily converted to esters through O-acylation. This is typically accomplished by reacting the parent compound with an acyl chloride or an acid anhydride in the presence of a base to neutralize the liberated acid. These ester derivatives can serve as prodrugs or as intermediates for further functionalization.
| Reactant | Reagent | Base | Solvent | Product |
| This compound | Acetyl chloride | Pyridine | Dichloromethane | 3-Acetoxy-6-hydroxy-4-iodo-1H-indazole / 6-Acetoxy-3-hydroxy-4-iodo-1H-indazole / 3,6-Diacetoxy-4-iodo-1H-indazole |
| This compound | Benzoic anhydride | Et₃N | THF | 3-Benzoyloxy-6-hydroxy-4-iodo-1H-indazole / 6-Benzoyloxy-3-hydroxy-4-iodo-1H-indazole / 3,6-Dibenzoyloxy-4-iodo-1H-indazole |
Oxidation and Reduction Chemistry of Hydroxyl Groups
The phenolic hydroxyl groups of this compound are susceptible to oxidation. Depending on the oxidant and reaction conditions, these reactions can lead to the formation of quinone-like structures. Such transformations can be relevant for understanding the molecule's potential role in redox processes. Conversely, while the hydroxyl groups themselves are not reducible, the indazole ring system can potentially undergo reduction under forcing conditions, although this is a less common transformation.
| Reaction Type | Reagent | Expected Outcome |
| Oxidation | Fremy's salt (Potassium nitrosodisulfonate) | Formation of an indazole-quinone derivative |
| Oxidation | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Potential for dehydrogenation and quinone formation |
Regioselective Functionalization of this compound
Regioselective functionalization is crucial for harnessing the full potential of the this compound scaffold. The electronic properties of the substituents guide the selective modification of different positions on the indazole ring. The hydroxyl groups are activating and ortho-, para-directing, while the iodo group can be replaced via transition-metal-catalyzed cross-coupling reactions.
Studies on related hydroxyindazoles suggest that the N-H of the pyrazole ring is generally more acidic and can be selectively functionalized under basic conditions. rsc.org Furthermore, the relative reactivity of the two hydroxyl groups may differ, allowing for selective protection and subsequent functionalization. The 4-iodo substituent is a key feature for regioselective carbon-carbon and carbon-heteroatom bond formation through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
| Reaction Type | Reagents | Target Position | Key Factor |
| N-Alkylation | Alkyl halide, Cs₂CO₃ | N1 or N2 | The choice of base and solvent can influence the N1/N2 selectivity. nih.govnih.gov |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | C4 | The presence of the iodo group at the C4 position directs the coupling. |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | C4 | The iodo substituent is a good leaving group for this type of cross-coupling. |
Reaction Kinetics and Mechanistic Studies in Research Synthesis
Understanding the reaction kinetics and mechanisms is essential for optimizing synthetic routes and predicting product outcomes. For this compound, mechanistic studies would likely focus on several key areas:
Tautomerism: Indazoles can exist in different tautomeric forms. jmchemsci.com Computational and experimental studies can elucidate the predominant tautomer in solution, which is crucial for understanding its reactivity. nih.gov
N1 vs. N2 Functionalization: The mechanism of regioselective N-functionalization of indazoles has been a subject of detailed investigation. nih.govnih.gov Theoretical calculations, such as Density Functional Theory (DFT), can provide insights into the transition states and intermediates, helping to rationalize the observed selectivity. nih.govnih.gov
Cross-Coupling Mechanisms: The mechanisms of palladium-catalyzed cross-coupling reactions are well-established and involve steps such as oxidative addition, transmetalation, and reductive elimination. Kinetic studies can help to identify the rate-determining step and optimize catalyst systems for reactions at the C4 position.
| Area of Study | Investigative Methods | Insights Gained |
| Tautomeric Equilibrium | NMR spectroscopy, DFT calculations | Determination of the most stable tautomer and its influence on reactivity. jmchemsci.comnih.gov |
| Regioselectivity of Alkylation | Kinetic studies, Hammett analysis, DFT calculations | Understanding the electronic and steric factors that govern the site of functionalization. nih.govnih.gov |
| Cross-Coupling Reaction Pathway | In-situ reaction monitoring (e.g., NMR, IR), isolation of intermediates | Elucidation of the catalytic cycle and identification of potential side reactions. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 3,6 Dihydroxy 4 Iodo 1h Indazole Derivatives
Systematic Chemical Modification of the 3,6-Dihydroxy-4-iodo-1H-Indazole Scaffold
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. nih.gov
N1 Position: Modifications at the N1 position of the indazole ring can significantly affect biological potency. For instance, in a series of EZH1/2 inhibitors, various substituents at the N-1 position of the indazole ring had a more pronounced effect on EZH1 potency compared to EZH2 potency. nih.gov
C3 Position: The C3 position is a common site for modification to enhance biological activity. For example, the introduction of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position of the indazole ring has been shown to be crucial for potent IDO1 inhibitory activity. nih.gov In other cases, functionalization at the C3 position with groups like 1-naphthylamino has been shown to significantly improve the inhibitory concentration against certain kinases. mdpi.com
C4 Position: Substituents at the C4 position play a critical role in the inhibitory activity of certain indazole derivatives. SAR studies have revealed that substituent groups at the 4-position of the 1H-indazole scaffold are crucial for IDO1 inhibition. nih.gov Specifically, the presence of a nitro-aryl group at the C-4 position has been found to be beneficial for TDO inhibition. nih.gov
C5 Position: While less frequently discussed in the provided context, modifications at the C5 position can also influence activity.
C6 Position: The C6 position is another key site for modulation of biological activity. In the context of IDO1/TDO inhibition, substituents at the C-6 position of 1H-indazole significantly affected the activity and selectivity. nih.govnih.gov
C7 Position: Functionalization at the C7 position, while historically less explored, has gained attention for creating novel indazole scaffolds. The development of synthetic routes to introduce substituents at C7 allows for a more comprehensive exploration of the SAR of indazole derivatives. researchgate.net
Correlation Between Structural Features and Biological Activity
The biological activity of this compound derivatives is intricately linked to their specific structural features. The presence and positioning of the iodine atom and hydroxyl groups are particularly significant in defining the molecule's interaction with biological targets.
The introduction of an iodine atom at the C4 position of the 3,6-dihydroxy-1H-indazole scaffold can have a profound impact on its biological activity. Halogen atoms, including iodine, can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand for its protein target. The size, hydrophobicity, and polarizability of the iodine atom can influence how the molecule fits into a binding pocket and interacts with surrounding amino acid residues. For instance, in the development of TDO inhibitors, specific substitutions at the C4 position were found to be critical for activity. nih.gov While direct studies on the 4-iodo substituent of the title compound are not detailed in the provided results, the general importance of C4 substitution is evident.
Hydroxyl groups are crucial functional groups in drug design due to their ability to form hydrogen bonds, which are key interactions in molecular recognition. nih.gov The hydroxyl groups at the C3 and C6 positions of the indazole ring can act as both hydrogen bond donors and acceptors, enabling the molecule to form strong and specific interactions with its biological target. nih.gov The precise positioning of these hydroxyl groups is critical, as a perfect spatial fit with the binding site is necessary to achieve a maximal affinity gain. nih.gov The presence of multiple hydroxyl groups can lead to enhanced antioxidant activity, as seen in dihydroxycoumarin derivatives. nih.gov However, the high desolvation penalty of hydroxyl groups can also negatively impact binding affinity if not ideally positioned. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling in a Research Context
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the key structural features that govern their biological effects. nih.gov
In the context of indazole derivatives, 3D-QSAR studies have been employed to understand the structural requirements for inhibiting specific targets, such as HIF-1α. nih.gov These models generate steric and electrostatic maps that provide a framework for designing new, more potent inhibitors. nih.gov Pharmacophore mapping, another computational technique, can identify the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov By developing and validating these models, researchers can screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity, thereby accelerating the drug discovery process. nih.gov
Biological and Pharmacological Research on 3,6 Dihydroxy 4 Iodo 1h Indazole Preclinical & Mechanistic Focus
In Vitro Biological Profiling and High-Throughput Screening Methodologies
In vitro biological profiling and high-throughput screening (HTS) are foundational steps in drug discovery to identify and characterize the biological activity of a compound. nih.gov These methods allow for the rapid assessment of a compound against a wide array of biological targets in a controlled laboratory setting.
Enzyme Inhibition and Activation Studies (e.g., Kinases, IDO1)
Enzyme inhibition and activation assays are critical for determining if a compound can modulate the activity of a specific enzyme. For a compound like 3,6-Dihydroxy-4-iodo-1H-indazole, these studies would reveal its potential as a therapeutic agent targeting enzymatic pathways.
Indazole derivatives have shown significant activity as inhibitors of various enzymes, particularly protein kinases and IDO1. nih.govnih.govnih.gov Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in diseases like cancer. nih.gov IDO1 is an enzyme involved in tryptophan metabolism and is a key target in cancer immunotherapy due to its role in immune suppression. nih.govnih.gov
A typical enzyme inhibition assay would involve incubating the enzyme (e.g., a specific kinase or IDO1) with its substrate and varying concentrations of the test compound. The enzymatic activity is then measured, often through spectrophotometric, fluorometric, or luminescent methods. The results are used to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 1: Hypothetical Enzyme Inhibition Data for this compound
| Target Enzyme | Assay Type | IC50 (µM) |
| Kinase A | Kinase Glo | Data Not Available |
| Kinase B | HTRF | Data Not Available |
| IDO1 | Biochemical Assay | Data Not Available |
Receptor Binding and Functional Assays
Receptor binding assays are used to determine if a compound can bind to a specific receptor. nih.govnih.gov These assays typically use a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor. The test compound is added to compete with the labeled ligand for binding to the receptor. The amount of labeled ligand that is displaced is a measure of the test compound's binding affinity.
Functional assays, on the other hand, assess the downstream consequences of receptor binding, such as the activation or inhibition of a signaling pathway. These assays can measure changes in second messengers (e.g., cAMP, calcium), gene expression, or other cellular responses.
Table 2: Hypothetical Receptor Binding Data for this compound
| Receptor Target | Assay Type | Binding Affinity (Ki, nM) | Functional Activity |
| GPCR X | Radioligand Binding | Data Not Available | Data Not Available |
| Nuclear Receptor Y | Fluorescence Polarization | Data Not Available | Data Not Available |
Cell-Based Assays for Cellular Pathway Modulation and Target Engagement
Cell-based assays are crucial for understanding how a compound affects cellular processes and for confirming that the compound can engage its target within a cellular context. nih.gov
Cell proliferation and viability assays measure the ability of a compound to inhibit the growth of cells or to induce cell death. nih.gov These assays are particularly important in cancer research. Common methods include the MTT or MTS assays, which measure metabolic activity, and trypan blue exclusion, which identifies dead cells.
Table 3: Hypothetical Cell Viability Data for this compound in Cancer Cell Lines
| Cell Line | Assay Type | Treatment Duration (hours) | IC50 (µM) |
| HeLa (Cervical Cancer) | MTT Assay | 72 | Data Not Available |
| A549 (Lung Cancer) | MTS Assay | 72 | Data Not Available |
| K562 (Leukemia) | Trypan Blue Exclusion | 48 | Data Not Available |
Should a compound demonstrate anti-proliferative activity, further studies are conducted to understand the underlying mechanism. Apoptosis assays, such as Annexin V/PI staining followed by flow cytometry, can determine if the compound induces programmed cell death. Cell cycle analysis, often performed using propidium (B1200493) iodide staining and flow cytometry, can reveal if the compound causes cells to arrest at a specific phase of the cell cycle. nih.govnih.gov
Molecular Mechanisms of Action Investigations
Investigating the molecular mechanism of action involves identifying the specific molecular target of a compound and elucidating the downstream signaling pathways that are affected. nih.govresearchgate.net Techniques such as Western blotting can be used to measure changes in the expression and phosphorylation status of key proteins in a signaling pathway. For instance, if this compound were found to inhibit a particular kinase, Western blotting could be used to confirm the reduced phosphorylation of that kinase's downstream substrates in treated cells.
Target Identification and Validation Approaches
No studies utilizing proteomics, chemical genetics, or other target identification methods have been published for this compound. While research on other indazole derivatives has identified targets like indoleamine 2,3-dioxygenase 1 (IDO1), tryptophan-2,3-dioxygenase (TDO), and various protein kinases, these findings cannot be extrapolated to the specific dihydroxy-iodo-substituted compound . nih.govnih.govnih.gov
Protein-Ligand Interaction Studies
There is no available data from techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) that would characterize the binding affinity or thermodynamics of this compound with any specific protein target.
Preclinical In Vivo Efficacy Studies in Animal Models
Disease Model Selection and Rationale
No preclinical in vivo studies using animal models to investigate the efficacy of this compound for anti-inflammatory, anticancer, or antimicrobial activities have been reported. While various indazole compounds have been tested in such models, data for this specific derivative is absent. japsonline.combiosynth.com
Pharmacodynamic Biomarker Analysis in Animal Tissues
Consistent with the lack of in vivo studies, there are no reports on the analysis of pharmacodynamic biomarkers in animal tissues following administration of this compound. Such analyses are crucial for understanding a compound's mechanism of action at the molecular level within a living organism. nih.gov
Investigative Metabolism and Pharmacokinetics in Research Animals
In Vitro Metabolic Stability and Metabolite Identification
No studies detailing the in vitro metabolic stability of this compound in liver microsomes or other metabolic systems have been published. researchgate.net Consequently, there is no information regarding its potential metabolites. Research on the metabolism of other, structurally distinct indazole-based compounds exists but is not applicable to this specific molecule. nih.gov
Enzyme Induction/Inhibition Relevant to Compound Metabolism
As of the current date, there is no publicly available scientific literature or research data detailing the specific effects of this compound on enzyme induction or inhibition. Preclinical and mechanistic studies focusing on how this particular compound interacts with metabolic enzymes, such as the cytochrome P450 (CYP) superfamily, have not been published in accessible scientific journals or databases.
Advanced Analytical Methodologies for Detection and Quantification of 3,6 Dihydroxy 4 Iodo 1h Indazole in Research Matrices
Chromatographic Techniques for Separation and Analysis (HPLC, GC, TLC)
Chromatographic techniques are fundamental for the separation of 3,6-Dihydroxy-4-iodo-1H-indazole from reaction byproducts, starting materials, and complex biological components. The choice of method depends on the compound's physicochemical properties, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC):
Due to the presence of two hydroxyl groups, this compound is expected to be a polar compound. Therefore, reversed-phase HPLC (RP-HPLC) is the most suitable approach for its analysis. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The polarity of the mobile phase can be adjusted to achieve optimal retention and separation.
A typical HPLC system for the analysis of this compound would involve a C18 column, which is a versatile stationary phase suitable for a wide range of polar and nonpolar compounds. The mobile phase would likely consist of a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the target compound from impurities with different polarities. Detection is commonly achieved using a UV detector, as the indazole ring system is chromophoric. google.comrjptonline.org
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of small molecules. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Acidified water improves peak shape for ionizable compounds. Acetonitrile is a common organic modifier. |
| Gradient | 5% B to 95% B over 20 minutes | Allows for the elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for analytical HPLC. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at ~254 nm and ~280 nm | Indazole derivatives typically absorb in this UV range. |
| Injection Vol. | 10 µL | Standard injection volume. |
Gas Chromatography (GC):
Direct analysis of this compound by GC is challenging due to its low volatility and potential for thermal degradation because of the hydroxyl groups. To make the compound suitable for GC analysis, a derivatization step is necessary. The hydroxyl groups can be converted to more volatile ethers or esters. For instance, silylation with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the acidic protons of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing volatility and thermal stability.
Once derivatized, the compound can be analyzed on a standard nonpolar or moderately polar capillary column, such as a DB-5ms or HP-5ms. Detection is typically performed using a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for both identification and quantification. ekb.eg
Thin-Layer Chromatography (TLC):
TLC is a simple, rapid, and cost-effective technique for monitoring reaction progress, identifying compounds, and determining purity. For a polar compound like this compound, normal-phase TLC with a silica (B1680970) gel plate is appropriate. youtube.com The mobile phase, or eluent, would be a mixture of a relatively nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). The polarity of the eluent is optimized to achieve a retention factor (Rf) value that allows for good separation from other components in the mixture. rochester.edu Visualization of the spots on the TLC plate can be achieved under UV light (254 nm), as the indazole ring is UV-active, or by using staining reagents that react with the functional groups present. youtube.com
| Parameter | Condition | Rationale |
| Stationary Phase | Silica Gel 60 F254 | Standard polar stationary phase for normal-phase TLC. |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1 v/v) | A common solvent system with tunable polarity for separating moderately polar compounds. |
| Visualization | UV lamp (254 nm) | The conjugated indazole system allows for visualization by fluorescence quenching. |
Spectroscopic and Spectrometric Methods for Quantification (UV-Vis, Fluorescence, Mass Spectrometry)
Spectroscopic and spectrometric methods are essential for the identification and quantification of this compound.
UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy is a straightforward and widely used technique for the quantification of compounds containing chromophores. The indazole ring system of this compound is expected to exhibit characteristic absorption maxima in the UV region. Indazole itself shows absorption peaks, and the presence of substituents like hydroxyl and iodo groups will influence the position and intensity of these peaks. nih.gov A solution of the purified compound in a suitable solvent (e.g., ethanol (B145695) or methanol) can be analyzed to determine its absorbance spectrum and identify the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration can then be constructed for quantitative analysis.
Fluorescence Spectroscopy:
Many indazole derivatives exhibit fluorescence, which can be a highly sensitive and selective method for detection and quantification. nih.govmdpi.com The fluorescence properties of this compound, including its excitation and emission wavelengths and quantum yield, would need to be experimentally determined. The presence of the hydroxyl groups may enhance fluorescence, while the heavy iodine atom could potentially quench it through the heavy-atom effect. If the compound is fluorescent, a spectrofluorometer can be used to measure the emission intensity at a specific wavelength when excited at its excitation maximum. Similar to UV-Vis, a calibration curve can be generated for quantification.
Mass Spectrometry (MS):
Mass spectrometry is a powerful technique that provides information about the molecular weight and structure of a compound. When coupled with a chromatographic separation method like HPLC (LC-MS) or GC (GC-MS), it allows for highly selective and sensitive quantification.
For this compound, electrospray ionization (ESI) in negative ion mode would likely be effective due to the acidic nature of the hydroxyl groups, generating an [M-H]⁻ ion. In positive ion mode, an [M+H]⁺ ion may also be observed. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition by providing a highly accurate mass measurement.
Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, producing a characteristic fragmentation pattern that can be used for structural confirmation and for developing highly selective quantitative methods such as multiple reaction monitoring (MRM). The fragmentation of iodinated compounds often shows a characteristic loss of the iodine atom (127 amu). whitman.edu
| Technique | Ionization Mode | Expected Key Ions | Application |
| LC-MS (ESI) | Negative | [M-H]⁻ | Quantification and identification in liquid samples. |
| Positive | [M+H]⁺ | Confirmation of molecular weight. | |
| HRMS | ESI | Accurate mass of molecular ion | Elemental composition determination. |
| GC-MS (EI) | Electron Impact | Molecular ion (if stable) and characteristic fragment ions | Analysis of derivatized compound, structural elucidation. |
| MS/MS | ESI | Precursor ion → Product ions | Structural confirmation and selective quantification (MRM). |
Application in Complex Research Matrices (e.g., reaction mixtures, cell lysates, animal tissue extracts)
The analysis of this compound in complex matrices requires robust sample preparation methods to remove interfering substances prior to instrumental analysis.
Reaction Mixtures:
For monitoring the progress of a chemical synthesis, direct analysis of the reaction mixture is often possible with minimal sample preparation. A small aliquot of the mixture can be diluted with a suitable solvent and injected directly into an HPLC system. acs.org TLC is also an excellent tool for rapid, qualitative monitoring of reactions.
Cell Lysates:
To measure the concentration of this compound in cell lysates, a more extensive sample preparation is required to remove proteins, lipids, and other cellular components that can interfere with the analysis and damage analytical instrumentation. A common approach is protein precipitation, where a cold organic solvent like acetonitrile or methanol is added to the cell lysate to precipitate the proteins. After centrifugation, the supernatant containing the small molecule analyte can be collected, evaporated, and reconstituted in a solvent compatible with the analytical method, typically LC-MS. acs.org Another effective method is solid-phase extraction (SPE), which can provide a cleaner sample by selectively retaining the analyte on a solid support while interferences are washed away.
Animal Tissue Extracts:
The analysis of the compound in animal tissue extracts presents similar challenges to cell lysates but with a higher degree of complexity due to the presence of a more diverse range of lipids and other matrix components. The tissue first needs to be homogenized. Subsequently, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol is typically employed to isolate the analyte. For instance, the homogenized tissue can be extracted with an organic solvent in which this compound is soluble. The resulting extract would then likely be further purified using SPE before analysis by a sensitive and selective technique like LC-MS/MS.
Potential Research Applications and Future Directions for 3,6 Dihydroxy 4 Iodo 1h Indazole
Development as a Molecular Probe for Biological Systems
The distinct features of 3,6-dihydroxy-4-iodo-1H-indazole make it a compelling candidate for development as a molecular probe. The iodine atom can be substituted with a radioactive isotope, such as iodine-125, to create a radioligand for use in binding assays and in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT). These probes are invaluable for mapping the distribution and density of specific biological targets, such as enzymes or receptors, within tissues.
Furthermore, the dihydroxy-indazole core may possess inherent fluorescent properties, which could be exploited for developing fluorescent probes. Such probes are instrumental in cellular imaging, allowing for the real-time visualization of biological processes. The combination of the heavy iodine atom and potential fluorescence could also enable its use in correlative light-electron microscopy.
Application as a Chemical Scaffold for Drug Discovery Research
The indazole ring is recognized as a "privileged scaffold" in medicinal chemistry, as it is a core component of numerous biologically active compounds and approved drugs, including the anti-cancer agents axitinib (B1684631) and pazopanib. nih.govnih.gov The structure of this compound offers multiple points for chemical modification, making it an excellent starting point for drug discovery programs.
Lead Optimization: In a lead optimization campaign, the initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The iodine atom at the 4-position is particularly useful as it can be readily replaced or used as a handle for cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to introduce a wide variety of new chemical groups. nih.govrsc.orgmdpi.com This allows for a systematic exploration of the structure-activity relationship (SAR), which is crucial for developing a potent and selective drug candidate. nih.gov The two hydroxyl groups can also be modified to explore their role in binding to a biological target.
Scaffold Hopping: This strategy involves replacing a central molecular core with a different, but functionally equivalent, scaffold to discover new drug candidates with improved properties. mdpi.com this compound could serve as a novel scaffold to replace existing ones in known drug classes. Its unique substitution pattern offers a different three-dimensional arrangement of functional groups, which could lead to improved interactions with a biological target or a better side-effect profile. nih.gov
Exploration in Materials Science Applications
While less conventional for indazole-based compounds, the functional groups of this compound suggest potential applications in materials science.
Polymerization: The two hydroxyl groups can act as monomers in polymerization reactions. For instance, they could react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The resulting polymers would incorporate the rigid and potentially photoactive indazole unit into their backbone, which could impart unique thermal, mechanical, or optical properties.
Functional Coatings: The ability of the hydroxyl groups to form hydrogen bonds suggests that this molecule could be used to create functional coatings. These coatings could exhibit specific properties such as improved adhesion, corrosion resistance, or biocompatibility. The iodine atom could also be used to further functionalize the surface after the coating has been applied.
Role in New Synthetic Methodology Development
The synthesis of polysubstituted indazoles, such as this compound, is a non-trivial synthetic challenge. Developing an efficient and regioselective synthesis for this compound would itself be a significant contribution to organic chemistry. organic-chemistry.orgacs.org
The presence of the iodine atom at the 4-position is of particular interest. Iodinated indazoles are valuable intermediates in organic synthesis. nih.govchim.it They can undergo a variety of transformations, including metal-halogen exchange reactions to form organometallic reagents, or participate in palladium-catalyzed cross-coupling reactions. rsc.orgmdpi.com A reliable method to introduce an iodine atom specifically at the 4-position of a dihydroxy-indazole would be a valuable tool for synthetic chemists, enabling the construction of a wide range of complex indazole derivatives. nih.gov
Emerging Research Areas for Halogenated and Hydroxylated Indazoles
The field of indazole chemistry is continually evolving, with new applications for functionalized indazoles emerging regularly. researchgate.net For halogenated and hydroxylated indazoles like this compound, several cutting-edge research areas hold promise:
Photodynamic Therapy (PDT): Certain halogenated aromatic compounds can act as photosensitizers in PDT. Upon activation with light of a specific wavelength, these molecules can generate reactive oxygen species that kill cancer cells. The combination of the heavy iodine atom and the aromatic indazole core in this compound makes it a candidate for investigation in this area.
Chemical Sensors: The hydroxyl groups and the nitrogen atoms of the indazole ring can act as binding sites for specific ions or molecules. By attaching a reporter group, it may be possible to develop chemosensors based on this scaffold for the detection of various analytes.
Conclusion and Outlook for 3,6 Dihydroxy 4 Iodo 1h Indazole Research
Summary of Key Academic Contributions and Remaining Knowledge Gaps
A thorough review of scientific databases indicates a lack of specific academic contributions focused on 3,6-Dihydroxy-4-iodo-1H-indazole. Research on indazoles often involves modifications at various positions to explore structure-activity relationships. For instance, studies on other indazole derivatives have explored the introduction of different substituents to modulate their biological effects, such as in the development of antitumor agents. nih.gov The synthesis and biological evaluation of various substituted indazoles are common themes in medicinal chemistry research. nih.govjmchemsci.comnih.gov
The primary knowledge gap, therefore, is the very existence of published research on this compound. Key information that is currently unavailable includes:
Synthesis: A validated and efficient synthetic route to produce this compound. While methods for creating other iodinated indazoles, such as 6-iodo-1H-indazole, exist, they are not directly applicable without significant modification. patsnap.com
Physicochemical Properties: Detailed characterization of its physical and chemical properties, including its crystal structure, solubility, and stability.
Biological Activity: In-vitro and in-vivo studies to determine its potential therapeutic effects or biological functions. The activity of related compounds, such as 3-Iodo-1H-indazole-6-carbaldehyde, which has shown antitumor and antiangiogenic properties, suggests that iodinated indazoles can possess significant bioactivity. biosynth.com
Spectroscopic Data: Comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) for unambiguous identification and characterization.
Identification of Future Research Challenges and Opportunities
The absence of data presents a clear set of challenges and corresponding opportunities for researchers in medicinal and organic chemistry.
Challenges:
Synthetic Route Development: Devising a regioselective and high-yielding synthesis of this compound will be a primary hurdle. The introduction of three different functional groups at specific positions on the indazole ring requires careful strategic planning to manage reactivity and avoid unwanted side products.
Purification and Characterization: Isolating and purifying the target compound from potential isomers and byproducts could be complex. Thorough characterization will be essential to confirm the structure.
Initial Biological Screening: Without a known target, initial biological screening will need to be broad to identify any potential areas of activity.
Opportunities:
Novelty: The unexplored nature of this compound means that any research would be highly novel and could lead to new intellectual property.
Structure-Activity Relationship (SAR) Studies: The synthesis of this compound would provide a valuable data point for understanding the SAR of polysubstituted indazoles. The combined electronic and steric effects of the iodo and dihydroxy groups could lead to unique biological profiles.
Potential as a Research Tool: Depending on its properties, it could serve as a valuable intermediate for the synthesis of more complex molecules or as a chemical probe to study biological systems.
Strategic Recommendations for Advancing Research
To stimulate research into this compound and its potential derivatives, the following strategic steps are recommended:
Computational Studies: Prior to extensive synthetic work, in-silico modeling and density functional theory (DFT) calculations could predict the compound's stability, electronic properties, and potential for interaction with biological targets. nih.gov This could help prioritize synthetic efforts and guide initial biological screening.
Methodical Synthetic Exploration: Research should focus on developing a robust and scalable synthetic pathway. This could involve exploring various starting materials and reaction conditions, drawing inspiration from established methods for the synthesis of other substituted indazoles. nih.govnih.gov
Broad-Based Biological Screening: Once synthesized and characterized, the compound should undergo comprehensive screening against a diverse panel of biological targets, including various cancer cell lines and enzymes relevant to diseases where other indazole derivatives have shown promise. nih.gov
Publication and Data Sharing: To address the current knowledge gap, it is crucial that any findings, including synthetic methods, characterization data, and biological activity results, are published in peer-reviewed journals to make the information accessible to the wider scientific community.
By systematically addressing these areas, the scientific community can begin to uncover the potential of this compound and pave the way for the development of new therapeutic agents or research tools.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,6-dihydroxy-4-iodo-1H-indazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of indazole derivatives typically involves transition metal-catalyzed reactions or reductive cyclization. For iodinated indazoles, halogenation steps (e.g., electrophilic iodination) must be carefully controlled to avoid over-substitution. Key parameters include temperature (e.g., 0–5°C for iodine stability), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios of iodine sources (e.g., N-iodosuccinimide). Post-synthetic purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is critical to isolate the product .
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks using ¹H/¹³C NMR and 2D experiments (COSY, HSQC) to confirm the indazole scaffold and iodine substitution pattern.
- XRD : Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) resolves bond angles, hydrogen bonding (e.g., O–H···O interactions), and iodine’s heavy atom effects .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±5 ppm), with iodine’s isotopic signature (e.g., M+2 peak) as a diagnostic marker .
Q. What preliminary assays are recommended to screen the biological activity of this compound?
- Methodological Answer : Prioritize assays based on indazoles’ known pharmacological profiles:
- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ quantification) .
- Anti-inflammatory Potential : LPS-induced TNF-α suppression in RAW 264.7 macrophages .
- Kinase Inhibition : Fluorescence polarization assays targeting PKA or CDK isoforms, given structural similarity to known inhibitors .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., poor diffraction, twinning) be addressed for iodinated indazoles?
- Methodological Answer :
- Crystal Growth : Use vapor diffusion with mixed solvents (e.g., EtOH/H₂O) to improve crystal quality. Heavy iodine atoms enhance X-ray absorption but may require low-temperature (100 K) data collection to mitigate radiation damage .
- Data Processing : For twinned crystals, employ SHELXL’s twin refinement tools (e.g., BASF parameter) or the Olex2 interface to model overlapping lattices .
- Validation : Cross-check with DFT-calculated structures (e.g., B3LYP/6-31G*) to resolve ambiguities in hydrogen positions .
Q. How should contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be analyzed?
- Methodological Answer :
- Assay Standardization : Normalize data to positive controls (e.g., ascorbic acid for antioxidant assays) and account for solvent interference (e.g., DMSO ≤0.1% v/v).
- Statistical Workflow : Apply multivariate analysis (PCA or PLS-DA) to identify outliers and confounding variables (e.g., cell passage number, serum batch). Replicate studies with orthogonal assays (e.g., FRET vs. ELISA for kinase activity) .
Q. What computational strategies predict the regioselectivity of further functionalization (e.g., Suzuki coupling) on the indazole core?
- Methodological Answer :
- DFT Modeling : Calculate Fukui indices (using Gaussian 16) to identify nucleophilic/electrophilic sites. Iodine’s steric and electronic effects may direct coupling to C-5 or C-7 positions .
- Docking Studies : Simulate ligand-receptor interactions (e.g., AutoDock Vina) to prioritize substituents that enhance target binding (e.g., meta-hydroxyl groups for H-bonding with kinases) .
Q. How can stability issues (e.g., hydrolysis of the iodine substituent) be mitigated during in vitro assays?
- Methodological Answer :
- Buffer Optimization : Use phosphate-free buffers (e.g., HEPES, pH 7.4) to prevent iodide displacement.
- Light Protection : Store solutions in amber vials to avoid photodegradation. Monitor stability via UPLC-MS at timed intervals (0, 6, 24 h) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
